molecular formula C10H13N3O B13065056 1-(Ethoxymethyl)-1H-indazol-6-amine

1-(Ethoxymethyl)-1H-indazol-6-amine

Cat. No.: B13065056
M. Wt: 191.23 g/mol
InChI Key: PTUSFDOCDPNOQR-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-1H-indazol-6-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)-1H-indazol-6-amine typically involves the reaction of indazole derivatives with ethoxymethylating agents. One common method includes the use of ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxymethyl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF at room temperature.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

1-(Ethoxymethyl)-1H-indazol-6-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Material Science: This compound is utilized in the development of novel materials with unique electronic and optical properties.

    Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of 1-(Ethoxymethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation . The molecular pathways involved include the arachidonic acid cascade and the modulation of nuclear factor-κB (NF-κB) signaling .

Comparison with Similar Compounds

  • 1-(Methoxymethyl)-1H-indazole
  • 1-(Butoxymethyl)-1H-indazole
  • 1-(Isopropoxymethyl)-1H-indazole

Comparison: 1-(Ethoxymethyl)-1H-indazol-6-amine is unique due to its specific ethoxymethyl group, which imparts distinct chemical and physical properties. Compared to 1-(Methoxymethyl)-1H-indazole, it has a longer alkyl chain, which can influence its solubility and reactivity. The presence of the ethoxymethyl group also affects its binding affinity to molecular targets, making it more suitable for certain applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(ethoxymethyl)indazol-6-amine

InChI

InChI=1S/C10H13N3O/c1-2-14-7-13-10-5-9(11)4-3-8(10)6-12-13/h3-6H,2,7,11H2,1H3

InChI Key

PTUSFDOCDPNOQR-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C2=C(C=CC(=C2)N)C=N1

Origin of Product

United States

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